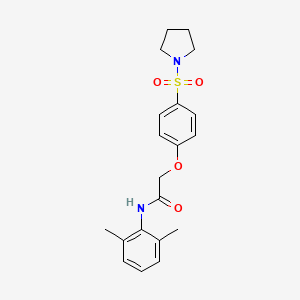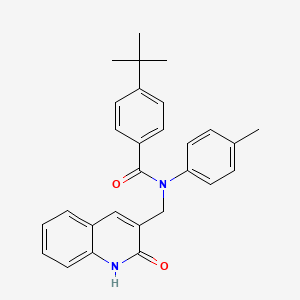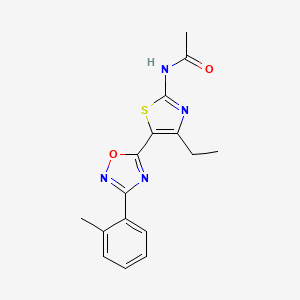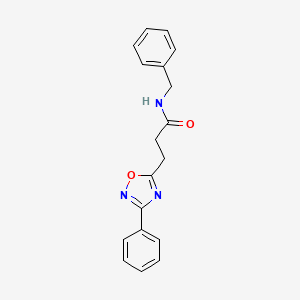
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has shown potential applications in various scientific research fields. It has been extensively studied for its anticancer activity, where it has been found to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, this compound has also been investigated for its antimicrobial activity, where it has shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been studied for its anti-inflammatory, antioxidant, and neuroprotective activities.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by targeting the mitochondrial pathway. It has been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Additionally, N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of various oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide have been extensively studied. This compound has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits diverse biological activities, making it a versatile compound for various scientific research fields. However, the limitations of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide include its low solubility in water, which can limit its application in some experiments. Furthermore, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more efficient synthesis methods and analogs of this compound can enhance its biological activities and therapeutic potential. Furthermore, the investigation of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in combination with other anticancer agents can provide a more effective treatment for cancer. Lastly, the exploration of its potential applications in other scientific research fields, such as neurodegenerative diseases and metabolic disorders, can provide new insights into its biological activities.
Synthesemethoden
The synthesis of N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.
Eigenschaften
IUPAC Name |
N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16(19-13-14-7-3-1-4-8-14)11-12-17-20-18(21-23-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGYXDAFVPCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

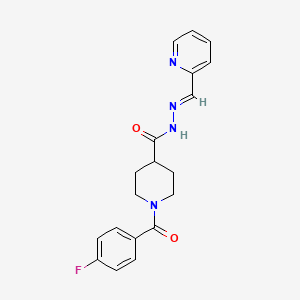
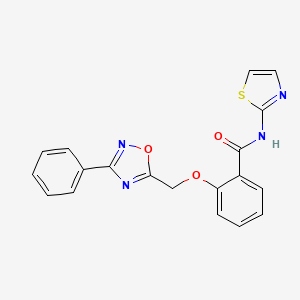
![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)

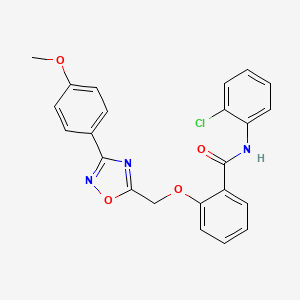

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
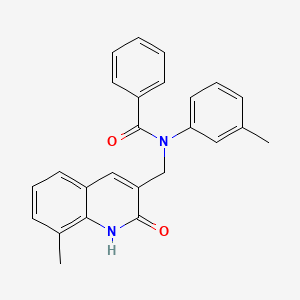
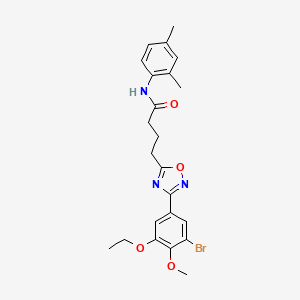
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
